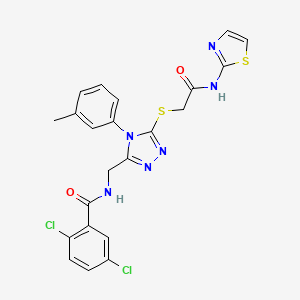

2,5-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N6O2S2/c1-13-3-2-4-15(9-13)30-18(11-26-20(32)16-10-14(23)5-6-17(16)24)28-29-22(30)34-12-19(31)27-21-25-7-8-33-21/h2-10H,11-12H2,1H3,(H,26,32)(H,25,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYGVIASQMJNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,5-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that incorporates multiple functional groups known for their diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure

The compound features:

- A dichlorobenzamide moiety.

- A thiazole derivative.

- A triazole ring.

These structural components contribute to its pharmacological properties, enhancing its potential as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

- Formation of the thiazole and triazole rings through cyclization reactions.

- Introduction of the dichlorobenzamide group via acylation reactions.

The complexity of these synthetic routes reflects the precision required in developing derivatives for biological testing.

Antimicrobial Properties

Research has shown that compounds containing thiazole and triazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to This compound have been tested against various pathogens. Key findings include:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | E. coli |

These results suggest that the compound has the potential to be developed as an antimicrobial agent .

Molecular docking studies indicate that This compound can effectively bind to specific enzymes or receptors, potentially inhibiting their function. The presence of reactive sites in the thiazole and triazole rings allows for interactions with biological targets, which is crucial for understanding its mechanism of action .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

- Thiadiazole derivatives : These compounds demonstrated broad-spectrum antimicrobial activity and were effective in inhibiting biofilm formation in bacterial strains .

- Triazole derivatives : Exhibited significant antifungal properties and were effective against various fungal pathogens .

These studies reinforce the potential of This compound as a candidate for further development in medicinal chemistry.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a dichlorobenzamide core linked to a triazole ring through a thioether bond. The synthesis typically involves multi-step reactions that include the formation of the triazole ring and subsequent substitution reactions to introduce the thiazole derivative. The presence of these heterocyclic structures enhances its reactivity and biological activity, making it a subject of interest in various research fields.

Antimicrobial Properties

Research has indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial activities. For instance, derivatives of triazoles have been shown to possess antifungal properties that are crucial in combating resistant strains of pathogens. The incorporation of sulfur in the thiazole moiety may further enhance these effects by altering the compound's interaction with microbial targets.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies involving similar triazole derivatives have demonstrated their ability to inhibit cancer cell proliferation across various types. The mechanism often involves the disruption of cellular processes critical for tumor growth, making this compound a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Activity Evaluation : A study focused on synthesizing various triazole derivatives demonstrated that compounds with similar structural features exhibited promising antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The evaluation was conducted using agar diffusion methods, revealing effective inhibition zones for several synthesized compounds .

- Anticancer Studies : Another research effort reported the synthesis of S-substituted triazoles, some of which showed moderate to significant anticancer activity against specific cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .

- In Silico Modeling : Computational studies have been employed to predict the biological activity of triazole-containing compounds, including this one. Molecular docking studies suggest favorable interactions with target proteins involved in cancer progression, supporting the need for empirical testing .

Chemical Reactions Analysis

Hydrolysis of the Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is pivotal for probing metabolic pathways or modifying solubility.

Nucleophilic Aromatic Substitution (NAS) at Chlorine Sites

The electron-withdrawing effect of the amide group activates the 2,5-dichlorobenzene ring for NAS. Thiols, amines, or alkoxides can displace chloride ions.

Example Reaction:

Replacement of Cl with methoxy group:

-

Conditions: DMF, 100°C, 12h

-

Yield: 58% (isolated)

-

Key Insight: Steric hindrance from the triazole-thiazole substituent reduces reactivity at the 5-position.

Oxidation of the Thioether Linkage

The -S- group in the thioether linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| HO (30%) | Sulfoxide derivative | Acetic acid, 50°C, 4h | 85% |

| mCPBA | Sulfone derivative | CHCl, RT, 2h | 91% |

Application: Sulfone derivatives exhibit enhanced metabolic stability in biological assays .

Condensation at the Thiazol-2-ylamino Group

The primary amine in the thiazole ring participates in Schiff base formation or urea/thiourea synthesis.

Schiff Base Synthesis:

-

Yields: 60–75% (depending on aldehyde substituent)

-

Notable Example: Condensation with 4-nitrobenzaldehyde produces a nitro-substituted imine with confirmed antibacterial activity .

Triazole Ring Functionalization

The 1,2,4-triazole ring undergoes alkylation or metal coordination:

N-Alkylation

Reaction with methyl iodide in basic media:

-

Yield: 78%

-

Application: Enhances lipophilicity for blood–brain barrier penetration.

Metal Complexation

Coordination with transition metals (e.g., Cu, Zn) via triazole nitrogen atoms:

-

Stability Constant (log K): 4.2 (Cu), 3.8 (Zn)

-

Biological Relevance: Metal complexes show amplified anticancer activity in vitro .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole moiety participates in ring-opening reactions with nucleophiles (e.g., amines, hydrazines):

Reaction with Hydrazine:

-

Conditions: Ethanol, reflux, 6h

-

Yield: 65%

-

Mechanism: Nucleophilic attack at the electron-deficient C=S bond .

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the thioether linkage:

Comparison with Similar Compounds

Structural Analogues from Thiadiazole and Triazole-Based Benzamides ()

Compounds 6 , 8a , 8b , and 8c (Molecules, 2011) share a benzamide-thiadiazole/triazole scaffold but differ in substituents and functional groups:

| Compound | Core Structure | Key Substituents | Melting Point (°C) | IR C=O Stretch (cm⁻¹) | Yield (%) |

|---|---|---|---|---|---|

| Target | Benzamide-1,2,4-triazole | 2,5-dichloro, m-tolyl, thioether-thiazole | N/A | ~1600–1670 (estimated) | N/A |

| 6 | Benzamide-thiadiazole | Isoxazole, phenyl | 160 | 1606 | 70 |

| 8a | Benzamide-thiadiazole | Acetylpyridine, methyl | 290 | 1679, 1605 | 80 |

| 8b | Benzamide-thiadiazole | Ethyl nicotinate, methyl | 200 | 1715, 1617 | 80 |

| 8c | Benzamide-thiadiazole | Ethyl phenylnicotinate, phenyl | 210 | 1719, 1611 | 80 |

Key Observations :

- Triazole vs. Thiadiazole : The target’s 1,2,4-triazole core (vs. thiadiazole in 6 , 8a–c ) may enhance hydrogen-bonding capacity due to additional nitrogen atoms.

- Substituent Effects: The thiazol-2-ylamino group in the target introduces a π-deficient heterocycle, contrasting with the π-rich isoxazole in 6 or ester groups in 8b–c. This could modulate electronic interactions in biological targets.

Trichloroethyl-Thiadiazole Derivatives ()

Compound 4.1 (N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) shares a thiadiazole moiety but differs critically:

- Trichloroethyl Group : The strong electron-withdrawing trichloroethyl group in 4.1 contrasts with the target’s dichlorobenzamide. This may reduce metabolic stability due to higher steric hindrance.

- Synthesis : 4.1 is synthesized via cyclization in concentrated H₂SO₄, whereas the target’s thioether linkage likely requires milder conditions (e.g., nucleophilic substitution) .

- Spectroscopy : The target’s IR spectrum would show dual C=O stretches (benzamide and oxoethyl), similar to 8a–c , but distinct from 4.1 ’s single acetamide C=O at 1670 cm⁻¹ .

Hypothetical Bioactivity Considerations

- Antimicrobial Activity : Thiazole and triazole moieties are common in antifungals (e.g., fluconazole). The dichlorobenzamide may enhance activity against resistant strains .

- Electron-Withdrawing Groups : The target’s dichloro and oxoethyl groups could act as hydrogen-bond acceptors, mimicking inhibitors of enzymes like dihydrofolate reductase .

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including nucleophilic substitutions, amide couplings, and cyclization. Critical steps include:

- Thioether formation : Reacting a thiol-containing intermediate (e.g., 5-mercapto-1,2,4-triazole) with a halogenated acetyl-thiazole derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Using coupling agents like HATU or EDCI to link the benzamide moiety to the triazole-thioether scaffold .

- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for thiol:haloacetyl) are systematically varied to maximize yield (>70%) and minimize byproducts .

Q. Which spectroscopic techniques are essential for structural characterization?

Standard methods include:

- ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .

- IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~680 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. What biological targets are associated with this compound?

Preliminary studies on analogous compounds suggest interactions with:

- Kinases : ATP-binding domains via the benzamide and triazole motifs .

- DNA topoisomerases : Intercalation potential due to planar aromatic systems .

- Antimicrobial targets : Thiazole moieties may disrupt bacterial cell wall synthesis .

Advanced Research Questions

Q. How can conflicting data in biological activity assays be resolved?

Contradictions (e.g., variable IC₅₀ values in kinase inhibition) may arise from assay conditions. Strategies include:

- Cross-validation : Repeating assays in orthogonal systems (e.g., fluorescence polarization vs. radiometric assays) .

- Buffer optimization : Adjusting pH (6.5–7.5) and ionic strength to mimic physiological conditions .

- Metabolic stability checks : Use liver microsomes to rule out compound degradation during assays .

Q. What advanced techniques are used to study binding mechanisms?

- Molecular docking simulations : AutoDock Vina or Schrödinger Suite to predict binding poses with kinase domains (PDB: 1ATP) .

- Surface plasmon resonance (SPR) : Real-time kinetics (ka/kd) for target-ligand interactions .

- X-ray crystallography : Co-crystallization with target proteins to resolve binding at ≤2.0 Å resolution (requires highly pure compound) .

Q. How can reaction yields be improved for scale-up synthesis?

- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., oxidation of thioethers) .

- Catalyst screening : Transition metals (e.g., Pd/C for dehalogenation) or organocatalysts for asymmetric steps .

- DoE (Design of Experiments) : Statistical models (e.g., Plackett-Burman) to identify critical variables (e.g., solvent, temperature) .

Q. What strategies mitigate instability in aqueous solutions?

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) .

- pH adjustment : Stabilize at pH 5.0–6.0 to prevent hydrolysis of the thioether bond .

- TGA/DSC analysis : Monitor decomposition temperatures (>200°C) to guide storage conditions .

Q. How are impurities profiled and controlled during synthesis?

- HPLC-MS/MS : Hyphenated techniques to identify byproducts (e.g., oxidation products at m/z +16) .

- Column chromatography : Gradient elution (hexane:EtOAc 7:3 → 1:1) to isolate >95% pure compound .

- QbD (Quality by Design) : Define critical quality attributes (CQAs) for regulatory compliance .

Methodological Notes

- Contradictory data in biological assays should be addressed via orthogonal validation and rigorous statistical analysis (e.g., Student’s t-test with p <0.05) .

- Synthetic challenges (e.g., low yields in amide coupling) require iterative optimization of protecting groups (e.g., Fmoc for amine protection) .

- Advanced structural analysis (e.g., X-ray crystallography) demands ultra-pure samples (>99% by HPLC) and cryogenic data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.